molecular formula C21H21NO5S2 B15036615 (5E)-5-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15036615
M. Wt: 431.5 g/mol
InChI Key: URZZYGRYUSAMCD-XDHOZWIPSA-N
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Description

(5E)-5-({3-ETHOXY-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, an ethoxy group, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({3-ETHOXY-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5E)-5-({3-ETHOXY-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the ethoxy and methoxyphenoxy groups may enhance its solubility, stability, and biological activity compared to other similar compounds .

Properties

Molecular Formula

C21H21NO5S2

Molecular Weight

431.5 g/mol

IUPAC Name

(5E)-5-[[3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H21NO5S2/c1-3-25-18-11-14(12-19-20(23)22-21(28)29-19)7-8-17(18)27-10-9-26-16-6-4-5-15(13-16)24-2/h4-8,11-13H,3,9-10H2,1-2H3,(H,22,23,28)/b19-12+

InChI Key

URZZYGRYUSAMCD-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)OCCOC3=CC=CC(=C3)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCCOC3=CC=CC(=C3)OC

Origin of Product

United States

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